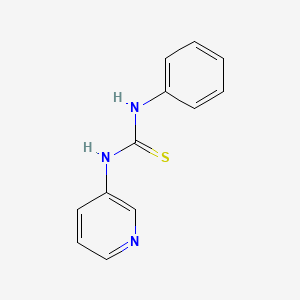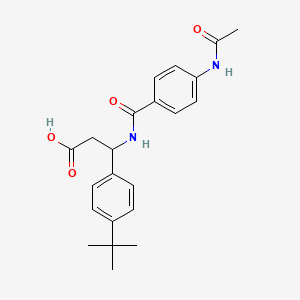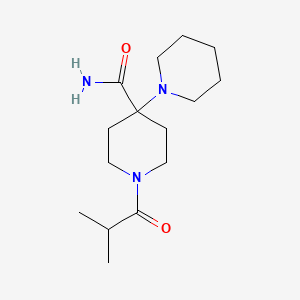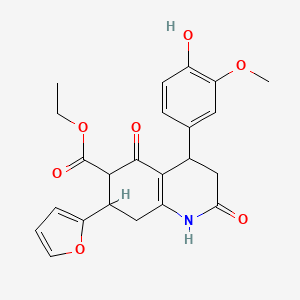
N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrazole ring, a chlorinated aromatic ring, and a methoxy group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Attachment of the Propanamide Chain: This step involves the reaction of the tetrazole with a suitable halogenated propanamide precursor under basic conditions.
Chlorination and Methoxylation: The aromatic ring is chlorinated and methoxylated using appropriate reagents such as chlorine gas and methanol in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it into an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The chlorinated aromatic ring and methoxy group further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide
- N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)butanamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide stands out due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and binding properties. The presence of the tetrazole ring also imparts unique chemical and biological characteristics, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12ClN5O2 |
|---|---|
Molecular Weight |
281.70 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H12ClN5O2/c1-19-10-3-2-8(12)6-9(10)14-11(18)4-5-17-7-13-15-16-17/h2-3,6-7H,4-5H2,1H3,(H,14,18) |
InChI Key |
WXVMXKIUYBZFIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11072186.png)
![2,4-difluoro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11072213.png)
![6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B11072217.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11072223.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide](/img/structure/B11072236.png)


![3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11072264.png)
![6-(3,4-dimethoxyphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11072269.png)


![4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072283.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11072285.png)
